molecular formula C10H10N2O B12594139 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-36-2

2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine

Cat. No.: B12594139
CAS No.: 651314-36-2
M. Wt: 174.20 g/mol
InChI Key: SVXLLEIZOXXCSQ-UHFFFAOYSA-N
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Description

2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The oxazole ring, in particular, is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate to form 1,2-oxazol-5(2H)-ones, which can then be further modified to introduce the ethynyl group . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the cyclization and subsequent modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the use of advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups to the oxazole ring.

Scientific Research Applications

2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine apart is its unique combination of the oxazole and tetrahydropyridine rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

651314-36-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-[2-(1,2,3,4-tetrahydropyridin-2-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C10H10N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h2,6-9,11H,1,3H2

InChI Key

SVXLLEIZOXXCSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC=C1)C#CC2=CC=NO2

Origin of Product

United States

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